Kevetrin hydrochloride

Catalog No.
S548238
CAS No.
66592-89-0
M.F
C5H10ClN3S
M. Wt
179.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kevetrin hydrochloride

CAS Number

66592-89-0

Product Name

Kevetrin hydrochloride

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N

SMILES

C(CC#N)CSC(=N)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Kevetrin; thioureidobutyronitrile; thioureido butyronitrile

Canonical SMILES

C(CC#N)CSC(=N)N.Cl

Description

The exact mass of the compound 4-Isothioureidobutyronitrile hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isotope-Labeled Variant for Research:

Potential Applications based on Chemical Structure:

The presence of a functional group called "isothioureido" suggests possible applications related to thiol chemistry. Isothiourea compounds can interact with thiols, which are organic molecules containing a sulfur-hydrogen bond (SH). This interaction could be relevant in various research fields, including:

  • Enzyme Inhibition: Certain enzymes rely on thiol groups for their activity. 4-Isothioureidobutyronitrile hydrochloride might be investigated as a potential inhibitor for such enzymes.
  • Protein-Protein Interactions: Thiol groups on proteins can be involved in protein-protein interactions. The molecule could be studied for its ability to modulate these interactions.
  • Drug Discovery: The thiol-interacting properties of 4-Isothioureidobutyronitrile hydrochloride could be of interest in drug discovery efforts targeting diseases associated with protein dysfunction.

Kevetrin hydrochloride, chemically known as 2-(4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)-1H-indole hydrochloride, is a small-molecule compound recognized for its role as an activator of the tumor suppressor protein p53. This compound has gained attention in cancer research due to its potential therapeutic effects, particularly in inducing apoptosis in cancer cells. Its mechanism primarily revolves around modulating the interaction between p53 and MDM2, a protein that negatively regulates p53 by promoting its degradation .

That are crucial for its biological activity. The compound can interact with MDM2, leading to the stabilization and activation of p53. This interaction alters the E3 ligase activity of MDM2, resulting in increased levels of p53 and its downstream targets, such as p21, which plays a significant role in cell cycle regulation . Additionally, Kevetrin hydrochloride can induce oxidative stress in cancer cells, contributing to its pro-apoptotic effects .

The biological activity of Kevetrin hydrochloride is primarily characterized by its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that it effectively activates p53 pathways even in cells with mutated TP53 genes. This unique capability allows Kevetrin hydrochloride to exert anti-cancer effects across a range of malignancies, including acute myeloid leukemia and solid tumors . Notably, it has been observed to upregulate genes involved in apoptosis while downregulating oncogenic pathways, thereby enhancing its therapeutic potential .

The synthesis of Kevetrin hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with 4-bromoaniline followed by cyclization to form the indole structure. The final step often involves the addition of hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

General Synthesis Steps:

  • Formation of Intermediate: React 4-(2-hydroxyethyl)piperazine with 4-bromoaniline.
  • Cyclization: Perform cyclization reactions to create the indole derivative.
  • Hydrochloride Formation: Treat the product with hydrochloric acid to obtain Kevetrin hydrochloride.

Kevetrin hydrochloride is primarily studied for its applications in cancer therapy. Its ability to activate p53 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Furthermore, ongoing research is exploring its use in targeting other diseases where p53 modulation may be beneficial .

Key

Interaction studies have highlighted that Kevetrin hydrochloride not only influences MDM2-p53 interactions but also modulates several other oncogenic pathways. For instance, it has been shown to affect the expression levels of various genes involved in cell proliferation and apoptosis, such as c-MYC and JUN . These interactions suggest that Kevetrin hydrochloride could be utilized to develop targeted therapies that exploit these pathways.

Several compounds exhibit similar mechanisms of action by targeting the p53 pathway or interacting with MDM2. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Nutlin-3MDM2 antagonistDirectly inhibits MDM2-p53 interaction
RITAStabilizes p53Induces apoptosis independently of MDM2
PRIMA-1Reactivates mutant p53Specifically targets mutant forms of p53
Tenovin-6Activates p53 and inhibits SIRT1Dual action on both p53 activation and longevity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.0283962 g/mol

Monoisotopic Mass

179.0283962 g/mol

Heavy Atom Count

10

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NL6L2371DP

Wikipedia

4-isothioureidobutyronitrile hydrochloride

Dates

Modify: 2023-08-15
1. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From U.S. Pat. Appl. Publ. (2012), US 20120189537 A1 20120726.
2. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From PCT Int. Appl. (2010), WO 2010135170 A2 20101125.
3. Preparation of 4-isothioureido butyronitrile hydrochloride derivatives for treatment of cancer By He, Lan; Pan, Xuan From Faming Zhuanli Shenqing (2009), CN 101550098 A 20091007.
4. Preparation of protein conjugates via intermolecular disulfide bond formation By King, Te Piao; Li, Yen; Kochoumian, Loucia From Biochemistry (1978), 17(8), 1499-506.
5. Preparation of some amino sulfonamides By Miller, Ellis; Sprague, James M.; Kissinger, L. W.; McBurney, Lane F. From Journal of the American Chemical Society (1940), 62, 2099-102.

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